EN4 is a diterpene compound isolated from the Australian plant Eremophila neglecta. [] It exhibits antimicrobial activity primarily against Gram-positive bacteria, particularly Staphylococci. [] While its chemical structure suggests potential for pharmaceutical applications, this report focuses solely on its scientific research applications, excluding drug-related information.
EN4 demonstrates a multi-target mechanism of action against Staphylococci. [] It exhibits membranolytic properties, disrupting bacterial cell membranes, and inhibits macromolecular biosynthesis. [, ] This inhibition was confirmed through a macromolecular biosynthesis assay, suggesting EN4 disrupts the synthesis of peptidoglycan, RNA, DNA, and proteins. []
EN4 has been investigated for its potential use in treating implant-associated infections (IAI), primarily caused by biofilm-forming Staphylococci. [] It demonstrates bactericidal activity against various Gram-positive bacteria, including both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. [] Its rapid killing kinetics, membranolytic properties, and inhibition of macromolecular biosynthesis suggest a promising starting point for developing novel antimicrobials. []
Studies also revealed limitations in its in vivo application. Notably, EN4 exhibited inhibited activity in a mouse tissue cage model due to interactions with albumin. [] These findings underscore the need for further research to overcome these limitations and optimize EN4's efficacy for potential clinical applications.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4